molecular formula C9H18N2O2 B2889595 N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide CAS No. 1314973-05-1

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Cat. No.: B2889595
CAS No.: 1314973-05-1
M. Wt: 186.255
InChI Key: WTWJZIAMVJTVKN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by a tert-butoxycarbonyl (Boc) group and a cyclopropylmethyl substituent. This compound belongs to a class of hydrazides widely used in organic synthesis as intermediates for heterocyclic compounds, pharmaceuticals, and bioactive molecules. Its structure combines the steric bulk of the tert-butoxy group with the strained cyclopropane ring, which may influence its reactivity, stability, and biological interactions.

Carbohydrazides, including this derivative, are recognized for their versatility as building blocks in medicinal chemistry. For instance, they serve as precursors for triazoles and thiosemicarbazides, which exhibit MAO inhibitory, antidepressant, and receptor-targeting activities .

Properties

IUPAC Name

tert-butyl N-amino-N-(cyclopropylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(10)6-7-4-5-7/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWJZIAMVJTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of cyclopropylmethyl hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide is a hydrazide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. The reactivity of N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide is due to the hydrazine functional group, which can undergo various chemical transformations, making it a precursor for more complex molecules in organic synthesis.

Potential Applications:

  • Medicinal Chemistry: It is used in interaction studies to determine binding affinity with biological targets like enzymes or receptors, using techniques like X-ray crystallography and molecular docking. These studies can give insights into potential therapeutic uses and mechanisms of action.
  • Organic Synthesis: It serves as a versatile precursor for synthesizing complex molecules due to its hydrazine functional group that can undergo various chemical transformations. The multi-step synthesis allows incorporation of various functional groups, which makes it adaptable for producing related compounds.

Comparison with Related Compounds:

  • N',N'-bis(cyclopropylmethyl)(tert-butoxy)carbohydrazide: This compound has cyclopropyl groups and a different pharmacological profile.
  • tert-butyl N-[(1s,2s)-2-amino-3-methylbutan-2-yl]carbamate: It features a carbamate linkage and varying reactivity.
  • tert-butoxycarbonyl anhydride: Unlike N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide, it does not contain hydrazine and is used as a protecting group.

These comparisons highlight the unique aspects of N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide, particularly its dual functional groups that may confer distinct biological activities and synthetic utility. Further exploration into these similarities and differences could enhance understanding and application in medicinal chemistry.

Other related compounds include:

  • N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide
  • tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate, which is used as an intermediate in the synthesis of complex organic molecules and studied for its potential biological activity.
  • N',N'-bis(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide with structurally related carbohydrazide derivatives, focusing on synthesis, physicochemical properties, and bioactivity:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Bioactivity/Application References
This compound Cyclopropylmethyl C₁₀H₁₉N₂O₂ 199.28 Not reported Not reported Potential intermediate for CB2 agonists (hypothesized)
N'-tert-Butyl(tert-butoxy)carbohydrazide tert-Butyl C₉H₂₀N₂O₂ 188.27 Not reported Not reported Protein degrader building block
N-(1-Phenylethyl)(tert-butoxy)carbohydrazide (5k) 1-Phenylethyl C₁₄H₂₁N₂O₂ 249.33 86.5–88.0 77% Intermediate for heterocycles
N-(3-Methoxyphenylmethyl)(tert-butoxy)carbohydrazide (5g) 3-Methoxyphenylmethyl C₁₈H₂₈N₂O₅ 352.42 Oil (viscous) 99% Not reported
N-Methyl(tert-butoxy)carbohydrazide Methyl C₆H₁₃N₂O₂ 145.18 Not reported Not reported MAO inhibition (weak activity)

Key Observations:

Synthetic Accessibility :

  • Compounds with aromatic substituents (e.g., 5k, 5g) are synthesized in high yields (77–99%) via zinc-mediated coupling, indicating robust methodologies for introducing diverse R-groups .
  • Cyclopropane-containing derivatives (e.g., N-(cyclopropylmethyl)) may require specialized alkylation steps, as seen in CB2 agonist synthesis (e.g., mesylation of cyclopropylmethyl alcohol followed by hydrazine coupling) .

Melting points vary significantly; for example, 5k is a crystalline solid, while 5g remains an oil, likely due to reduced symmetry and intermolecular interactions .

Bioactivity and Applications: MAO Inhibition: N-Methyl derivatives exhibit weaker MAO-A inhibitory activity compared to aromatic analogs (e.g., 4-tosyl benzoic acid carbohydrazide, IC₅₀ = 51 nM) . Receptor Targeting: Cyclopropane-containing carbohydrazides are hypothesized intermediates for CB2 agonists (e.g., compound 22, IC₅₀ = 2.9 nM for CB2), where the cyclopropyl group enhances lipophilicity and receptor affinity . Theranostic Potential: N'-tert-Butyl derivatives are marketed as protein degrader building blocks, highlighting their role in targeted protein degradation .

Stability and Reactivity: The tert-butoxy group confers stability under basic conditions but is cleaved by strong acids (e.g., 6 N HCl), enabling selective deprotection in multi-step syntheses .

Biological Activity

N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Cyclopropylmethyl group : This moiety may influence the compound's interaction with biological targets.
  • Tert-butoxy group : Known for enhancing lipophilicity, which can affect the compound's bioavailability and interaction with lipid membranes.

The compound's IUPAC name reflects its hydrazine functionality, which is essential for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
  • Protein Interactions : Investigations into the compound's interactions with biomolecules suggest potential roles in modulating protein functions, which is crucial for therapeutic applications.

Anticancer Potential

Several studies have indicated that this compound may possess anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, indicating significant cytotoxic effects. Specific IC50 values (the concentration required to inhibit cell growth by 50%) are still under investigation but initial findings suggest activity in the low micromolar range against certain tumor types .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and alteration of cell cycle progression, particularly affecting the G2/M phase .

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been explored extensively:

  • Target Enzymes : It has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles conducive to tumor suppression .
  • Comparative Analysis : In comparative studies with known HDAC inhibitors, this compound demonstrated comparable potency, warranting further exploration as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines,
Enzyme InhibitionInhibits HDACs and other key enzymes ,
Protein InteractionModulates protein functions,

Notable Research Examples

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on HeLa cells, demonstrating significant growth inhibition at concentrations below 10 µM.
  • Mechanistic Studies : Another investigation focused on the compound’s impact on cell cycle dynamics, revealing an accumulation of cells in the G2/M phase indicative of disrupted mitotic processes .

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